molecular formula C9H10BrNO B1266501 2-Bromo-n-(2-methylphenyl)acetamide CAS No. 5332-69-4

2-Bromo-n-(2-methylphenyl)acetamide

Cat. No. B1266501
CAS RN: 5332-69-4
M. Wt: 228.09 g/mol
InChI Key: AYLPWFVMBCQRGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of acetamide derivatives often involves acetylation, esterification, and ester interchange steps, as observed in the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide (Zhou & Shu, 2002). These processes utilize reagents such as chloracetyl chloride, anhydrous sodium acetate, and methanol, catalyzed by triethylamide or potassium hydroxide, to achieve high yields and purity of the target compounds. The detailed synthesis route and conditions are crucial for optimizing the yield and properties of the final product.

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including 2-Bromo-N-(2-methylphenyl)acetamide, can be elucidated using techniques like IR and MS spectroscopy, combined with elemental analysis (Zhou & Shu, 2002). These compounds often exhibit distinct structural features, such as dihedral angles between benzene rings and the acetamide unit, which can influence their chemical behavior and interactions. For instance, the structure of N-(2-Methylphenyl)acetamide shows a slight twist between the acetamide unit and the 2-methylphenyl substituent, with specific bond parameters slightly differing from those of unsubstituted N-phenylacetamide (Gowda et al., 2007).

Chemical Reactions and Properties

Acetamide derivatives participate in various chemical reactions, including alkylation, nitration, and palladium-catalyzed Heck reactions, to introduce functional groups or modify their structures for desired applications. For example, the ligand-free palladium catalyzed Heck reaction of methyl 2-acetamido acrylate and aryl bromides is a key step in synthesizing enantiopure substituted phenylalanines, demonstrating the compound's reactivity and potential in synthesizing complex molecules (Willans et al., 2003).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. For instance, the presence of bromine in compounds like 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide can affect their physical properties, including solubility and intermolecular interactions, as evidenced by the formation of intermolecular hydrogen bonds in the crystal structure (Moreno-Fuquen et al., 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of 2-Bromo-N-(2-methylphenyl)acetamide and related compounds, are crucial for their potential applications. Studies on compounds like 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide reveal insights into their chemical stability and intermolecular interactions, which are vital for understanding their behavior in chemical reactions and potential applications (Xiao et al., 2009).

Scientific Research Applications

Conformational and Spectroscopic Analysis

2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, a compound analogous to 2-Bromo-n-(2-methylphenyl)acetamide, has been studied for its electronic properties and vibrational mode couplings. Through quantum chemical investigation, researchers analyzed its spectroscopic and electronic properties, and used topological analysis to determine intramolecular hydrogen bonds governing configuration changes (Viana et al., 2017).

Molecular Conformations and Assembly

Halogenated N,2-diarylacetamides, which include structures similar to 2-Bromo-n-(2-methylphenyl)acetamide, have been studied for their molecular conformations and supramolecular assembly. These studies have led to insights into the interactions like N-H...O and C-H...π(arene) hydrogen bonds, essential for understanding the molecular assembly of similar compounds (Nayak et al., 2014).

Antimicrobial and Biological Assessment

2-Bromo-n-(2-methylphenyl)acetamide derivatives have been synthesized and evaluated for their antimicrobial activities. Microwave-assisted synthesis of these compounds has shown selective inhibitory effects against bacterial strains such as Aspergillus niger and Staphylococcus aureus (Ghazzali et al., 2012).

Antimicrobial and Hemolytic Activity

Derivatives of 2-Bromo-n-(2-methylphenyl)acetamide have been researched for their antimicrobial and hemolytic activities. The synthesis of such compounds and their evaluation against microbial species revealed their potential for biomedical applications (Gul et al., 2017).

Synthesis and Pharmacological Assessment

Novel acetamide derivatives, including those related to 2-Bromo-n-(2-methylphenyl)acetamide, have been synthesized and assessed for various pharmacological activities such as cytotoxicity, anti-inflammatory, analgesic, and antipyretic effects. These studies contribute to the development of potential therapeutic agents (Rani et al., 2016).

Agricultural and Environmental Applications

2-Bromo-n-(2-methylphenyl)acetamide-related compounds like chloroacetamide herbicides have been studied for their behavior in agricultural settings and environmental impact. Research in this area includes the study of herbicide distribution in hydrologic systems and their metabolism in organisms, which is crucial for understanding environmental safety and regulatory compliance (Coleman et al., 2000).

properties

IUPAC Name

2-bromo-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-7-4-2-3-5-8(7)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLPWFVMBCQRGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277043
Record name 2-bromo-n-(2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-n-(2-methylphenyl)acetamide

CAS RN

5332-69-4
Record name 5332-69-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=547
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-n-(2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SZ Siddiqui, A Rehman, MA Abbasi, N Abbas… - Pak. J. Pharm …, 2013 - researchgate.net
A series of new N-substituted derivatives of 5-benzyl-1, 3, 4-oxadiazole-2yl-2′′-sulfanyl acetamide (6a-n) were synthesized in three phases. The first phase involved the sequentially …
Number of citations: 27 www.researchgate.net
E Leung, LI Pilkington, M van Rensburg… - Bioorganic & Medicinal …, 2016 - Elsevier
Seventy nine derivatives of thieno[2,3-b]quinolines, tetrahydrothieno[2,3-b]quinoline, dihydrocyclopenta[b]thieno[3,2-e]pyridine, cyclohepta[b]thieno[3,2-e]pyridine and …
Number of citations: 29 www.sciencedirect.com
M Batool, A Tajammal, F Farhat, F Verpoort… - International Journal of …, 2018 - mdpi.com
A new series of 1,3,4-oxadiazoles derivatives was synthesized, characterized, and evaluated for their in vitro and in vivo anti-thrombotic activity. Compounds (3a–3i) exhibited significant …
Number of citations: 28 www.mdpi.com

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